molecular formula C17H22N2O B3952475 N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide

N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B3952475
M. Wt: 270.37 g/mol
InChI Key: IKDNYMADROKAPP-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide is a compound that features an indole moiety linked to a cyclohexanecarboxamide group. The indole structure is a common motif in many biologically active compounds, making this compound of significant interest in various fields of research, including medicinal chemistry and organic synthesis.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide typically involves the coupling of tryptamine with cyclohexanecarboxylic acid. One common method employs N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: N-[2-(1H-indol-3-yl)ethyl]cyclohexylamine.

    Substitution: Halogenated indole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter release and uptake. The cyclohexanecarboxamide group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with a different carboxamide group.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Features a methoxynaphthalene moiety instead of cyclohexane.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide is unique due to its specific combination of the indole and cyclohexanecarboxamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c20-17(13-6-2-1-3-7-13)18-11-10-14-12-19-16-9-5-4-8-15(14)16/h4-5,8-9,12-13,19H,1-3,6-7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDNYMADROKAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 g of tryptamine and 10 g of cyclohexylcarbonyl chloride were treated in the same manner as described in Example 4-(1). 13.7 g of N-cyclohexylcarbonyl-tryptamine (i.e., 3-(2-cyclohexylcarbonylaminoethyl)-indole) were thereby obtained. Yield: 81.2%
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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